molecular formula C16H25N3O3S B5340098 N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide

N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide

Cat. No. B5340098
M. Wt: 339.5 g/mol
InChI Key: HFIMHCSRACVABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MP-10 is a selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of addiction and other psychiatric disorders.

Mechanism of Action

N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic reward pathway. By blocking the D3 receptor, this compound reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on the dopamine D3 receptor, this compound has been shown to modulate other neurotransmitter systems, including the serotonin and glutamate systems. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide for lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in preclinical studies. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are a number of potential future directions for research on N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in preclinical studies. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the GABA and opioid systems. Additionally, there is a need for further research on the safety and tolerability of this compound in humans, as well as its potential therapeutic applications in the treatment of addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide involves a multi-step process that includes the reaction of 1-benzyl-4-piperidone with 2-methyl-4-phenylpiperazine, followed by N-methylation and reaction with methanesulfonyl chloride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide has been studied extensively for its potential therapeutic applications in the field of addiction and other psychiatric disorders. In preclinical studies, this compound has shown efficacy in reducing drug-seeking behavior and relapse in animal models of addiction. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-14-13-18(15-7-5-4-6-8-15)11-12-19(14)16(20)9-10-17(2)23(3,21)22/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIMHCSRACVABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)CCN(C)S(=O)(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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